m-Phenylenediamine, 4-((m-aminophenyl)azo)-, monoglycolate
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Overview
Description
m-Phenylenediamine, 4-((m-aminophenyl)azo)-, monoglycolate is a chemical compound known for its unique structure and properties. It is often used in various scientific and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-Phenylenediamine, 4-((m-aminophenyl)azo)-, monoglycolate typically involves the reaction of m-phenylenediamine with an azo compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using various techniques such as crystallization, distillation, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
m-Phenylenediamine, 4-((m-aminophenyl)azo)-, monoglycolate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve specific temperatures, pressures, and pH levels to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation of this compound may produce different oxidized derivatives, while reduction may yield various reduced forms of the compound.
Scientific Research Applications
m-Phenylenediamine, 4-((m-aminophenyl)azo)-, monoglycolate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of m-Phenylenediamine, 4-((m-aminophenyl)azo)-, monoglycolate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to m-Phenylenediamine, 4-((m-aminophenyl)azo)-, monoglycolate include:
m-Phenylenediamine: A precursor in the synthesis of the compound.
Azo compounds: A class of compounds containing the azo group (-N=N-) which are structurally related.
Monoglycolates: Compounds containing the monoglycolate group which share similar chemical properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and stability. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective.
Properties
CAS No. |
65122-46-5 |
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Molecular Formula |
C14H17N5O3 |
Molecular Weight |
303.32 g/mol |
IUPAC Name |
4-[(3-aminophenyl)diazenyl]benzene-1,3-diamine;2-hydroxyacetic acid |
InChI |
InChI=1S/C12H13N5.C2H4O3/c13-8-2-1-3-10(6-8)16-17-12-5-4-9(14)7-11(12)15;3-1-2(4)5/h1-7H,13-15H2;3H,1H2,(H,4,5) |
InChI Key |
ZYRMZFNQPOIEIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N=NC2=C(C=C(C=C2)N)N)N.C(C(=O)O)O |
Origin of Product |
United States |
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